(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core with a thiophen-2-ylmethyleneamino group at position 1 and a butyl-substituted carboxamide at position 3. The (E)-configuration of the imine bond and the electron-rich thiophene moiety may influence its electronic properties and binding interactions .
Properties
IUPAC Name |
2-amino-N-butyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-2-3-10-22-20(27)16-17-19(25-15-9-5-4-8-14(15)24-17)26(18(16)21)23-12-13-7-6-11-28-13/h4-9,11-12H,2-3,10,21H2,1H3,(H,22,27)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMBKUJUCHLBL-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene-derived compounds, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
It’s known that thiophene-derived compounds can regulate the activity of metals in various useful catalytic transformations, resulting in various biological, pharmacological, and antitumor effects. This suggests that the compound may interact with its targets by regulating their activity, leading to changes in their function.
Biochemical Pathways
It’s known that thiophene-derived compounds can alter the kinetic and thermodynamic properties of metal complexes toward biological receptors, in particular, inhibiting enzymatic reactions, enhancing lipophilicity, and altering cell membrane functions. This suggests that the compound may affect pathways related to these processes.
Pharmacokinetics
The development of novel and potent antimicrobial agents with improved pharmacodynamic and pharmacokinetic characteristics has been a recent focus. This suggests that the compound may have been designed with these properties in mind, potentially impacting its bioavailability.
Result of Action
It’s known that thiophene-derived compounds have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer. This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s known that the electron-acceptor and -donor properties of a ligand architecture, the functional groups, and the position of the ligand in a coordination sphere together may govern the properties of metal complexes. This suggests that environmental factors that affect these properties could potentially influence the compound’s action, efficacy, and stability.
Biological Activity
The compound (E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and pyrroloquinoxaline moieties. The general approach involves the condensation of appropriate precursors, often utilizing methods like the Gewald reaction or other coupling strategies to achieve the desired heterocyclic framework.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoxaline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The introduction of electron-withdrawing groups in the structure has been correlated with enhanced anticancer activity due to improved interaction with biological targets such as kinases and receptors involved in cancer progression .
Antioxidant Properties
Compounds containing thiophene rings have been reported to possess antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The total antioxidant capacity (TAC) of related compounds has been measured using assays such as the phosphomolybdenum method, demonstrating comparable efficacy to established antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial potential of similar derivatives has also been explored. Compounds featuring thiophene and pyrroloquinoxaline structures have shown activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications at specific positions on the pyrroloquinoxaline framework can significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups enhances binding affinity to target proteins.
- Chain Length : Variations in the butyl chain length affect solubility and bioavailability.
- Heteroatom Influence : The inclusion of nitrogen and sulfur atoms in the structure contributes to increased potency against specific biological targets.
Case Studies
Several case studies have demonstrated the biological efficacy of structurally related compounds:
- Anticancer Studies : A recent study evaluated a series of pyrroloquinoxaline derivatives for their anticancer properties against HepG2 and PC12 cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of thiophene-containing compounds, revealing significant free radical scavenging abilities comparable to standard antioxidants .
- Antimicrobial Testing : A study tested various derivatives against Gram-positive and Gram-negative bacteria, finding notable inhibition zones that suggest potential as antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. The structural features of (E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell growth and survival .
Antioxidant Properties
The compound's thiophene moiety is known to contribute to antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders . The antioxidant potency of related compounds has been compared to that of ascorbic acid, suggesting that this compound could serve as a potent antioxidant agent.
Anti-Alzheimer's Potential
Certain derivatives containing thiophene rings have shown promise as multitarget-directed ligands in the treatment of Alzheimer's disease. The structural characteristics of this compound may facilitate interactions with multiple biological targets involved in neurodegeneration, potentially leading to neuroprotective effects against Alzheimer's pathology .
Broad-Spectrum Antibacterial Properties
Compounds with similar frameworks have been evaluated for their antibacterial activity against a range of pathogens. The incorporation of the thiophene ring may enhance the compound's interaction with bacterial membranes, leading to increased antimicrobial efficacy. Preliminary studies suggest that this compound could be explored for its potential as a new antibacterial agent .
Organic Electronics
The unique electronic properties attributed to the pyrroloquinoxaline structure can be harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has highlighted their potential as charge transport materials due to their favorable energy levels and charge mobility characteristics.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Amide Nitrogen
- However, this may elevate metabolic oxidation via CYP1A2, as aromatic amines are prone to N-hydroxylation .
- (E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (): The benzyl group (C₆H₅CH₂) offers similar aromatic interactions but with reduced steric bulk compared to phenethyl.
Modifications to the Aromatic Moiety
- 2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (): The 3-hydroxyphenyl group introduces hydrogen-bonding capacity, lowering logP (≈2.8) and enhancing solubility. The methoxyethyl substituent (CH₂CH₂OCH₃) further increases polarity, which may reduce CYP-mediated metabolism compared to alkyl/aryl groups .
- 2-Amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[5,4-b]quinoxaline-3-carboxamide (): This positional isomer (pyrrolo[5,4-b] vs. [2,3-b]) alters the core’s electronic distribution.
Metabolic and Enzymatic Interactions
- CYP1A2 Activation : The target compound’s thiophene and alkylamide groups may undergo oxidation less efficiently than aromatic amines (e.g., phenethyl or benzyl analogs), as CYP1A2 preferentially N-hydroxylates aromatic substrates .
- Inhibition by α-Naphthoflavone : Analogous compounds with aromatic substituents (e.g., ) are likely more susceptible to CYP1A2 inhibition, which could mitigate mutagenic activation but also reduce prodrug conversion .
Key Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Metabolic Pathways : The butyl group in the target compound likely undergoes ω- or β-oxidation, whereas aromatic substituents (e.g., phenethyl) are metabolized via CYP1A2-mediated N-hydroxylation, a pathway linked to mutagenic activation in heterocyclic amines .
- Solubility vs. Permeability : The methoxyethyl and 3-hydroxybenzylidene analogs () exhibit improved solubility but may face challenges in crossing biological barriers compared to the more lipophilic target compound.
- Positional Isomerism: The [5,4-b] isomer () may exhibit distinct binding modes due to altered electron density in the pyrroloquinoxaline core, impacting interactions with biological targets like kinases or DNA.
Q & A
Q. What are the key synthetic routes for (E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
The synthesis typically involves multi-step heterocyclic reactions. A pyrrolo[2,3-b]quinoxaline core is first constructed via condensation of pyrrole derivatives with quinoxaline precursors. The thiophen-2-ylmethylene group is introduced via Schiff base formation using thiophene-2-carbaldehyde under reflux in anhydrous solvents (e.g., ethanol or DMF) . The N-butylcarboxamide side chain is added via nucleophilic substitution or coupling reactions, often employing reagents like EDCI/HOBt for amide bond formation. Reaction progress should be monitored by TLC, and intermediates purified via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Critical for identifying functional groups (e.g., C=O at ~1740 cm⁻¹, C=S at ~1120 cm⁻¹, and NH stretches at ~3325–3350 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrrole protons appear as multiplets at δ 6.2–7.0 ppm, while thiophene protons resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the imine (E)-configuration .
Q. What stability considerations are critical for handling this compound?
The compound is sensitive to light and moisture due to its thiocarbonyl and imine groups. Store under inert gas (argon or nitrogen) at –20°C, preferably with desiccants. Stability in solution varies by solvent; DMSO or dry DMF is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers optimize the yield of the thiophen-2-ylmethylene incorporation step?
- Reaction Conditions : Use anhydrous solvents (e.g., dry ethanol) and catalytic acetic acid to accelerate imine formation.
- Temperature Control : Reflux at 80–90°C for 6–12 hours maximizes yield while minimizing side reactions like oxidation .
- Purification : Employ gradient elution (hexane/ethyl acetate) to separate the (E)-isomer from (Z)-isomers, which may co-elute under standard conditions .
Q. What strategies resolve contradictions between NMR and mass spectrometry data?
- Isotopic Pattern Analysis : Confirm molecular ion clusters in HRMS to rule out impurities.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, especially in the pyrroloquinoxaline region .
- Sample Purity : Re-crystallize the compound using mixed solvents (e.g., CHCl₃/methanol) to eliminate residual reactants that skew NMR integration .
Q. How to design experiments probing the reactivity of the pyrrolo[2,3-b]quinoxaline core?
- Electrophilic Substitution : Test reactivity with nitrating agents (HNO₃/AcOH) or halogenation (NBS) to identify active positions on the heterocycle.
- Nucleophilic Attack : Expose the core to amines or thiols under basic conditions to assess ring-opening or substitution pathways .
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature conditions .
Q. What are common pitfalls in confirming the (E)-stereochemistry of the thiophen-2-ylmethylene group?
- NOE Experiments : Perform 1D NOE to detect spatial proximity between the thiophene proton and pyrrole NH, confirming the (E)-configuration.
- X-ray Crystallography : Resolve ambiguity in imine geometry, especially if NMR data are inconclusive .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for the (E) and (Z) isomers .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar pyrroloquinoxaline derivatives?
- Re-examine Reaction Stoichiometry : Trace metal impurities (e.g., from glassware) can inhibit catalysis; use ultrapure reagents.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions compared to ethanol .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., oxidized thiocarbonyls) that reduce yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
